molecular formula C24H26N2O4 B582782 Carvedilol-d5 CAS No. 929106-58-1

Carvedilol-d5

Cat. No. B582782
CAS RN: 929106-58-1
M. Wt: 411.513
InChI Key: OGHNVEJMJSYVRP-IZIHCQFESA-N
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Description

Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries . If it continues for a long time, the heart and arteries may not function properly .


Synthesis Analysis

Carvedilol is a poorly water-soluble drug employed to treat chronic heart failure . In a study, new carvedilol-etched halloysite nanotubes (HNTs) composites were synthesized to enhance solubility and dissolution rate . The simple and feasible impregnation method was used for carvedilol loading (30–37% weight) .


Molecular Structure Analysis

The molecular formula of Carvedilol is C24H26N2O4 . The average mass is 406.474 Da and the monoisotopic mass is 406.189270 Da .


Chemical Reactions Analysis

Carvedilol has low chemical reactivity . All the evidence together attests to the low chemical reactivity of CARVE and provides useful information for the development of new pharmaceutical formulations containing CARVE .

Scientific Research Applications

Photopharmacology and Light-Dependent Effects

Summary: Carvedilol-d5 has been developed as a caged antagonist for visible-light photopharmacology of beta-adrenoceptors in native tissues . This novel tool allows researchers to control adrenoceptor activity with high spatial and temporal precision.

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Pharmacokinetic Studies

Summary: Carvedilol-d5 has been analyzed alongside other drugs (carvedilol, enalaprilat, and perindoprilat) in human plasma for pharmacokinetic studies .

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Transdermal Delivery via Ethosomes

Summary: Researchers optimized carvedilol-loaded ethosomes for transdermal delivery using central composite design .

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Mechanism of Action

Target of Action

Carvedilol is a non-selective beta-adrenergic antagonist (β-blocker) with selective alpha-1 adrenergic blocking activity . It primarily targets β1, β2, and α1 adrenoceptors . The β1 and β2 adrenoceptors are predominantly found in the heart, while α1 adrenoceptors are located in the vasculature .

Mode of Action

Carvedilol acts as an inverse agonist at the β1 and β2 adrenoceptors, and blocks α1 adrenoceptors in the vasculature, causing vasodilation . In the heart, it is relatively β1 adrenoceptor-specific . By blocking almost all adrenoceptors in the body (with the exception of α2 adrenoceptors), carvedilol can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .

Biochemical Pathways

Carvedilol’s action on β2 adrenoceptors involves G proteins driving all detectable carvedilol signaling through β2 adrenoceptors . This mechanism is proposed to explain the survival benefits of carvedilol .

Result of Action

The molecular and cellular effects of carvedilol’s action include slowing the heart rate and reducing blood pressure . It also provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions . These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties .

Action Environment

The efficacy of carvedilol can be influenced by various environmental factors. For instance, carvedilol is more effective in reducing portal pressure compared to nadolol or propranolol . Its use has expanded to reduce the risk of hepatic decompensation among patients with clinically significant portal hypertension, which can be identified non-invasively using liver stiffness and platelet count

Safety and Hazards

Carvedilol should be taken with food to slow the rate of absorption and reduce the incidence of orthostatic effects . Prior to initiation of therapy, fluid retention should be minimized . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Carvedilol is a first-choice option for people with heart failure . Central composite design can be used for successful optimization of carvedilol-loaded ethosomes formulation, which can serve as the promising transdermal delivery system for carvedilol . Moreover, the carvedilol-loaded ethosomal gel can extend the anti-hypertensive effect of carvedilol for a longer time, as compared to free carvedilol, suggesting its therapeutic potential in future clinics .

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-IZIHCQFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670075
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929106-58-1
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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